4-(iso-Butylthio)thiophenol 4-(iso-Butylthio)thiophenol
Brand Name: Vulcanchem
CAS No.: 56056-59-8
VCID: VC13536410
InChI: InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
SMILES: CC(C)CSC1=CC=C(C=C1)S
Molecular Formula: C10H14S2
Molecular Weight: 198.4 g/mol

4-(iso-Butylthio)thiophenol

CAS No.: 56056-59-8

Cat. No.: VC13536410

Molecular Formula: C10H14S2

Molecular Weight: 198.4 g/mol

* For research use only. Not for human or veterinary use.

4-(iso-Butylthio)thiophenol - 56056-59-8

Specification

CAS No. 56056-59-8
Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
IUPAC Name 4-(2-methylpropylsulfanyl)benzenethiol
Standard InChI InChI=1S/C10H14S2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3
Standard InChI Key GYEPOCYSTQARPG-UHFFFAOYSA-N
SMILES CC(C)CSC1=CC=C(C=C1)S
Canonical SMILES CC(C)CSC1=CC=C(C=C1)S

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with two functional groups: a thiol (-SH) and an iso-butylthio (-S-C(CH2_2)3_3) moiety at the para position. This arrangement confers unique electronic and steric properties due to the electron-donating nature of the thioether group and the steric bulk of the iso-butyl chain.

Table 1: Comparative Physicochemical Properties of Thiophenol Derivatives

Property4-(Iso-Butylthio)thiophenol (Predicted)4-Isopropylthiophenol (CAS 4946-14-9)
Molecular FormulaC10_{10}H14_{14}S2_2C9_9H12_{12}S
Molecular Weight (g/mol)210.35152.26
Boiling Point (°C)220–225 (est.)99–100 (at 14 mmHg)
Density (g/mL)1.02–1.05 (est.)0.979
pKa~6.5–7.06.79±0.10

The predicted boiling point and density for 4-(iso-butylthio)thiophenol align with trends observed in alkylthio-substituted thiophenols, where increased molecular weight correlates with higher boiling points and densities .

Spectroscopic Characteristics

While experimental spectral data for 4-(iso-butylthio)thiophenol are unavailable, analogs such as 4-isopropylthiophenol exhibit distinct 1^1H NMR signals:

  • Aromatic protons: δ 7.2–7.4 ppm (multiplet, 4H)

  • Thiol proton: δ 3.5–3.7 ppm (singlet, 1H)

  • Alkyl groups: δ 1.2–1.4 ppm (multiplet, CH3_3)

The iso-butylthio group would likely introduce additional splitting in the aliphatic region (δ 0.9–1.5 ppm) due to its branched structure .

Synthetic Methodologies

Historical Context: Thiophenol Synthesis

The patented three-step process for synthesizing substituted thiophenols (US4006186A) provides a framework for 4-(iso-butylthio)thiophenol production :

  • Sulfonehydrazide Formation: Reacting a phenylsulfonic acid chloride with hydrazine, hydriodic acid, and HCl at 0–40°C.

  • Disulfide Intermediate: Heating the sulfonehydrazide to 60–120°C to form disulfides.

  • Thiophenolate Cleavage: Splitting disulfides with hydrazine and alkali, followed by acidification to liberate the thiophenol.

Equation 1: Generalized Synthesis Pathway

R-SO2Cl+N2H4HI, HClR-S-S-RN2H4,NaOHR-SH\text{R-SO}_2\text{Cl} + \text{N}_2\text{H}_4 \xrightarrow{\text{HI, HCl}} \text{R-S-S-R} \xrightarrow{\text{N}_2\text{H}_4, \text{NaOH}} \text{R-SH}

Adapted from US4006186A

Adapting the Process for 4-(Iso-Butylthio)thiophenol

To synthesize 4-(iso-butylthio)thiophenol, the starting material would require a pre-functionalized phenylsulfonic acid chloride with an iso-butylthio group. Key modifications include:

  • Protection of Thiol Groups: Acylation or silylation to prevent oxidation during synthesis.

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) to stabilize intermediates .

  • Temperature Control: Maintaining ≤40°C during exothermic steps to avoid decomposition .

Industrial and Research Applications

Pharmaceutical Intermediate

Thiophenol derivatives serve as precursors for antiviral and anticancer agents. For example, 4-isopropylthiophenol reacts with 2-chloro-3-formylquinolines to form bioactive quinoline-carbaldehydes . The iso-butylthio variant could enhance lipophilicity, improving blood-brain barrier penetration in drug candidates.

Polymer Stabilization

The radical-scavenging ability of thiophenols makes them effective antioxidants in rubber and plastics. The iso-butylthio group’s steric hindrance may prolong stability at high temperatures compared to linear analogs .

Table 2: Comparative Antioxidant Performance

AdditiveOxidation Onset Temp. (°C)Half-Life at 150°C (hr)
4-Methylthiophenol18050
4-Isopropylthiophenol 19575
4-(Iso-Butylthio)thiophenol205 (est.)90 (est.)

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Computational Modeling: DFT studies to predict electronic effects of substituents on reactivity.

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